2-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide
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Overview
Description
2-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3), which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide typically involves the reaction of 2-cyclopropoxy-5-(trifluoromethyl)benzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl ketones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of the amide group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Trifluoromethyl ketones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound may inhibit specific enzymes or bind to receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-2-fluoro-3-methoxy-5-(trifluoromethyl)benzamide .
- Benzamide, N-cyclopropyl-2-methyl-5-(trifluoromethyl)- .
Uniqueness
2-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group, in combination with the trifluoromethyl group, enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H12F3NO2 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-cyclopropyloxy-N-methyl-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H12F3NO2/c1-16-11(17)9-6-7(12(13,14)15)2-5-10(9)18-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,16,17) |
InChI Key |
CGSXIDZVCDFAJG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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